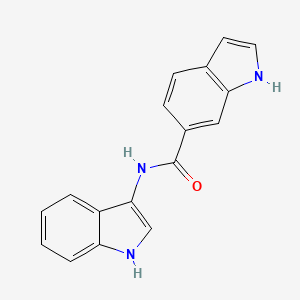![molecular formula C13H18N4O2 B6641976 5-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide](/img/structure/B6641976.png)
5-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide, also known as MTPEO, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas, including medicine and biotechnology.
Wirkmechanismus
5-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide exerts its effects through various mechanisms, including the inhibition of certain enzymes and proteins, as well as the modulation of various signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation, and to modulate the activity of various kinases and transcription factors. This compound has also been found to induce apoptosis, or programmed cell death, in certain cancer cells.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory and anti-tumor properties. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, and to inhibit the growth and proliferation of cancer cells. This compound has also been found to modulate the activity of various signaling pathways involved in cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
5-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its potential use in drug delivery systems. However, there are also limitations to its use, including its complex synthesis method and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of 5-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide, including further investigation of its anti-inflammatory and anti-tumor properties, as well as its potential use in drug delivery systems. Additionally, more research is needed to understand the mechanisms of action of this compound and to identify potential side effects and toxicity at different doses. Finally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its broader use in scientific research.
Synthesemethoden
5-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the use of reagents such as 5-methyl-2-oxazolecarboxylic acid, 1,3,5-trimethylpyrazole, and ethyl chloroformate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the resulting product is purified through various methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide has been found to have potential applications in scientific research, particularly in the areas of medicine and biotechnology. It has been studied for its anti-inflammatory and anti-tumor properties, as well as its ability to inhibit certain enzymes and proteins. This compound has also been investigated for its potential use in drug delivery systems, due to its ability to cross the blood-brain barrier.
Eigenschaften
IUPAC Name |
5-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-8-7-15-13(19-8)12(18)14-6-5-11-9(2)16-17(4)10(11)3/h7H,5-6H2,1-4H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCBSWMCHWKLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C(=O)NCCC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid](/img/structure/B6641896.png)
![(2S)-2-[[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B6641901.png)
![(2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B6641913.png)
![5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione](/img/structure/B6641931.png)




![cis-Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6641979.png)




